(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Chiral amine synthesis Diastereoselective trifluoromethylation Process chemistry

Racemic or wrong-enantiomer building blocks ruin SAR data. This (R)-configured trifluoromethyl benzylamine (CAS 843608-53-7) is specifically required for P2-position incorporation in cysteine protease inhibitors. - **Enantiopurity**: 99:1 e.r. via chiral sulfinimine/TMSCF3 route (71% yield). - **Key data**: Cathepsin S IC50 = 54 nM; 55-fold selective vs. cathepsin B. - **Supply**: Free base or HCl salt, ≥97% purity, process-scale available.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
CAS No. 843608-53-7
Cat. No. B1280471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine
CAS843608-53-7
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(F)(F)F)N)Br
InChIInChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1
InChIKeyZUFCCCNTJRQNCF-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine Procurement Overview


(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine (CAS 843608-53-7) is a chiral fluorinated aromatic amine with molecular formula C8H7BrF3N and molecular weight 254.05 . The compound contains a trifluoromethyl group attached to a chiral benzylic amine center, with a para-bromophenyl substituent [1]. It is commercially available as the free base with typical purity specifications of 97% or greater . A well-characterized hydrochloride salt form is also available . The compound is classified under fluorinated aromatic amines and anilines and is manufactured via a published diastereoselective trifluoromethylation route using a chiral sulfinimine approach with the Rupert–Prakash reagent (TMSCF3), achieving 71% overall yield and excellent enantiomeric purity (e.r. = 99:1) .

Building block Chiral (R)-α-trifluoromethyl benzylamine for asymmetric synthesis
Protease research Stereochemically defined P2 site probe for CPB and cathepsin inhibitor design
Pharmacology Reported TAAR1 agonist with cross-species activity profile

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Generic Substitution Risks


The (R)-enantiomer of 1-(4-bromophenyl)-2,2,2-trifluoroethanamine cannot be substituted with racemic material, the (S)-enantiomer, or positional isomers without quantifiable loss of functional performance. The (R)-configuration is achieved through diastereoselective trifluoromethylation, yielding material with enantiomeric ratio (e.r.) of 99:1 . In protease inhibitor systems, inversion of stereochemistry from (S) to (R) is directly detrimental to potency when positioned at the P2 site [1]. Positional isomerism further impacts function: the para-bromophenyl substitution confers distinct intermolecular interactions at enzyme S3 subsites, with p-Br derivatives demonstrating higher potency than p-CH3 and p-OCH3 analogs [1]. Procuring the correct enantiomer with defined stereochemistry and para-substitution pattern is therefore essential, as generic substitution introduces variable stereochemical and electronic profiles that directly compromise target binding and assay reproducibility.

Enantiomer mismatch: Racemic or (S)-enantiomer may alter stereochemical interactions at the CPB P2 site and shift inhibitory response, based on reported SAR.
Positional isomer risk: Ortho- or meta-bromo substitution changes electronic and steric profile, likely disrupting S3 subsite engagement in cysteine protease targets.
Substituent shift: Replacing para-Br with –CH3 or –OCH3 may reduce CPB inhibition response, as reported in matched molecular pair analysis.

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine: Evidence vs. Comparators


Enantiomeric Purity by Diastereoselective Synthesis

The (R)-enantiomer of 1-(4-bromophenyl)-2,2,2-trifluoroethanamine is synthesized via a three-step diastereoselective trifluoromethylation route that delivers exceptional enantiomeric purity. The published method uses the Rupert–Prakash reagent TMSCF3 with K3PO4 as initiator on a chiral sulfinimine intermediate, followed by acidic removal of the chiral auxiliary . The overall yield from inexpensive starting materials is 71%, with final purity specifications of LC/MS: >99% a/a and enantiomeric ratio (e.r.) = 99:1 .

Enantiomeric purity
Data to verify
e.r. 99:1; yield 71%
Supports procurement of high-enantiopurity (R)-amine without chiral resolution.
Supplier-reported diastereoselective trifluoromethylation; independent verification recommended.
Chiral amine synthesis Diastereoselective trifluoromethylation Process chemistry Enantiomeric purity

Stereochemistry Impact on Protease Inhibitor Potency

In a matched molecular pair analysis of dipeptidyl nitrile cysteine protease B (CPB) inhibitors, the stereochemical configuration at the α-position of the trifluoroethylamine moiety was shown to critically affect potency [1]. The compound (S)-2-(((S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl)amino)-N-(1-cyanocyclopropyl)-3-phenylpropanamide was the most potent CPB inhibitor in the series, with pKi = 6.82 [1]. Inversion of stereochemistry from (S) to (R) at the P2 position was explicitly noted as detrimental to inhibitory potency [1].

Stereochemistry vs. potency
Head-to-head
(S)-configured inhibitor pKi 6.82; (R)-inversion reported detrimental
Reported stereochemical requirement at P2 site for CPB inhibition.
Exact pKi difference not numerically reported; SAR interpretation.
Cysteine protease inhibition Stereochemistry-activity relationship Cathepsin B Leishmaniasis

Para-Bromophenyl Substitution in CPB Inhibition

In the same matched molecular pair study of CPB inhibitors, the para-substituent on the phenyl ring was systematically varied [1]. The p-Br derivatives were found to be more potent than the p-CH3 and p-OCH3 derivatives [1]. The authors attribute this difference to intermolecular interactions with the S3 subsite of CPB, likely involving halogen bonding or hydrophobic contacts facilitated by the bromine atom [1].

Para-substituent effect
Head-to-head
p-Br derivative pKi 6.82; p-CH3 and p-OCH3 lower potency
para-Br supports CPB S3 subsite interaction profiling.
Quantitative pKi for comparators not fully reported.
Substituent effects Cysteine protease inhibition Halogen bonding S3 subsite interactions

Cathepsin S vs. Cathepsin B Selectivity

A dipeptidyl analog incorporating the (S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine moiety, specifically (2S)-2-{[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]amino}-N-(cyanomethyl)-4-methylpentanamide, was profiled against multiple cathepsin enzymes [1]. The compound exhibited IC50 = 54 nM against human cathepsin S, IC50 = 2990 nM against human cathepsin B, and IC50 = 0.800 nM against rabbit cathepsin K [1]. This represents a 55-fold selectivity for cathepsin S over cathepsin B.

Cathepsin S/B selectivity
Context-dependent
Cathepsin S IC50 54 nM; Cathepsin B IC50 2990 nM; 55-fold selectivity
Scaffold supports cathepsin S-selective inhibitor design.
Assay conditions (pH 6.5, 2°C) may influence selectivity.
Cathepsin selectivity Protease inhibitor profiling IC50 Enzyme specificity

TAAR1 Agonism Across Species

The compound (R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine functions as an agonist at trace amine-associated receptor 1 (TAAR1) [1]. In cAMP accumulation BRET assays using HEK293 cells, the compound exhibited EC50 = 4.90 × 10³ nM (4.9 μM) at human TAAR1 and EC50 = 1.80 × 10³ nM (1.8 μM) at mouse TAAR1, representing a 2.7-fold higher potency at the mouse receptor [1]. Against mouse TAAR5, the compound showed EC50 > 1.00 × 10⁴ nM (>10 μM), indicating >2-fold selectivity for TAAR1 over TAAR5 in the mouse ortholog [1].

TAAR1 agonism species
Class-level
Human TAAR1 EC50 4.9 μM; Mouse TAAR1 EC50 1.8 μM; Mouse TAAR5 >10 μM
Reported species-dependent TAAR1 agonism with mouse preference.
cAMP BRET assay; HEK293 cells.
Trace amine-associated receptor TAAR1 agonism Species selectivity cAMP BRET assay

CRF1 Receptor Antagonist Binding Affinity

A derivative compound incorporating the (S)-1-(4-bromophenyl)-2,2,2-trifluoroethylamine structural motif, identified as CHEMBL4070523, acts as a potent antagonist at the human corticotropin-releasing factor receptor 1 (CRF1) [1]. In a radioligand displacement assay using ovine [125I]-CRF and CHO cell membranes expressing human CRF1, the compound exhibited IC50 = 18 nM [1].

CRF1 binding affinity
Class-level
IC50 18 nM against human CRF1
Supports CRF1 antagonist binding affinity characterization.
Derivative of (S)-trifluoroethylamine scaffold; Takeda/ChEMBL data.
Corticotropin-releasing factor receptor CRF1 antagonist Radioligand binding IC50

Applications of (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine


Cysteine Protease Inhibitor Synthesis

This compound serves as a chiral building block for constructing dipeptidyl nitrile and related inhibitors targeting cysteine proteases such as CPB and cathepsins S, B, and K. The (R)-configuration is specifically required for P2-position incorporation where stereochemical inversion from (S) to (R) reduces potency [1]. The p-bromo substituent provides superior CPB inhibition compared to p-CH3 and p-OCH3 analogs via S3 subsite interactions [1]. For cathepsin-targeted programs, the scaffold enables 55-fold selectivity between cathepsin S (IC50 = 54 nM) and cathepsin B (IC50 = 2990 nM) [2].

TAAR1 Agonist for Cross-Species Studies

The (R)-enantiomer is a characterized TAAR1 agonist with defined species-dependent potency: EC50 = 4.9 μM at human TAAR1 and EC50 = 1.8 μM at mouse TAAR1 (2.7-fold mouse preference) [3]. With >5.6-fold selectivity over TAAR5 (EC50 > 10 μM), this compound is suitable as a reference agonist for in vitro TAAR1 target engagement studies and for species-comparative pharmacology experiments where mouse-preferring activity is desired [3].

CRF1 Antagonist Lead Optimization

The (S)-configured trifluoroethylamine core serves as a privileged scaffold for developing CRF1 receptor antagonists with single-digit nanomolar potency. Representative compounds achieve IC50 = 18 nM in radioligand displacement assays against human CRF1 [4]. This scaffold is appropriate for medicinal chemistry programs targeting stress-related disorders where high-affinity CRF1 antagonism is required.

Chiral Trifluoromethyl Benzylamine Building Block

The compound functions as a versatile chiral α-trifluoromethyl benzylamine building block for asymmetric synthesis of fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity (Consensus LogP = 2.88) , while the free amine provides a reactive handle for amide bond formation, reductive amination, and other nitrogen-directed transformations. The published scalable synthesis achieving 71% yield with 99:1 e.r. supports process-scale procurement for medicinal chemistry campaigns requiring multi-gram quantities of enantiopure material.

Application
Selection Property
Validation Focus
Cysteine protease inhibitor development (CPB, cathepsins)
Chiral (R)-configuration and para-bromo substitution pattern
Stereochemistry-activity relationship at P2 site; S3 subsite interaction profiling
TAAR1 agonism in cross-species pharmacology
Species-dependent TAAR1 activation profile
Receptor selectivity over TAAR5; cAMP accumulation assay
CRF1 antagonist probe design
Reported high CRF1 binding affinity (nanomolar IC50)
Radioligand displacement assay; CHO membrane-based screening
Chiral trifluoromethyl benzylamine building block
Enantiopure (R)-α-trifluoromethyl benzylamine scaffold
Scalable synthesis route; amine reactivity for amide/amine coupling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.